N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide
Description
Properties
IUPAC Name |
N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWFZLCDVWWUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a unique pyrroloquinoline core coupled with an oxalamide functional group. The molecular formula is , with a molecular weight of 350.4 g/mol. Its structure includes:
- Pyrroloquinoline moiety : Known for various biological activities.
- Oxalamide group : May enhance reactivity and solubility.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. Notably, pyrroloquinoline derivatives have shown:
- Antiplasmodial activity : Moderate potency against Plasmodium falciparum.
- Antifungal properties : Activity against strains such as Rhodotorula bogoriensis and Aspergillus flavus.
These findings indicate that this compound may possess similar therapeutic potential.
Target of Action
Compounds structurally related to N1-(4-oxo...) have been found to interact with various biological targets:
- Kinases : Inhibition of kinase activity has been observed in related derivatives.
Mode of Action
The compound may influence several biochemical pathways related to:
- Inflammation
- Tumor growth
- Microbial infections
These pathways are critical in understanding the therapeutic applications of the compound.
Pharmacokinetics
The compound is solid at room temperature, suggesting good stability. Its pharmacokinetic profile remains to be fully elucidated but is expected to be favorable based on structural analogs.
In Vitro Studies
Recent studies have indicated that derivatives of similar compounds can inhibit coagulation factors such as Xa and XIa. For instance:
| Compound | Inhibition Activity | IC50 (μM) |
|---|---|---|
| Compound A | Factor Xa | 3.68 |
| Compound B | Factor XIa | 2.00 |
These results highlight the potential of N1-(4-oxo...) as an anticoagulant agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N1-(4-oxo...) with various targets. A virtual library created for this purpose included 543 new hybrid molecules based on pyrroloquinoline derivatives. The best candidates showed promising inhibitory activity against coagulation factors.
Comparison with Similar Compounds
Functional Group Comparisons
Key Observations :
- Fluorine at C8 (compound 16d ) increases polarity and enzymatic inhibition, whereas the phenyl group in the target compound may enhance lipophilicity and membrane permeability .
Physicochemical Properties
- Solubility : The phenyloxalamide group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 11a ) but improve logP for blood-brain barrier penetration .
- Metabolic Stability : Methyl or halogen substituents (e.g., in 16d ) enhance resistance to cytochrome P450 degradation, whereas the target compound’s oxalamide could be susceptible to amidase cleavage .
Preparation Methods
Cyclization-Oxidation Approach
The cyclization-oxidation route involves constructing the bicyclic system through intramolecular cyclization followed by oxidation to introduce the 4-oxo group. A representative protocol begins with a substituted aniline derivative (e.g., 2-aminobenzaldehyde) and a pyrrolidine precursor. Under acidic conditions, the Pictet-Spengler reaction facilitates cyclization, forming the tetrahydro-pyrroloquinoline intermediate. Subsequent oxidation using potassium permanganate (KMnO₄) or Jones reagent introduces the ketone functionality at position 4.
Key Reaction Conditions :
- Cyclization : Acetic acid (AcOH) as solvent, reflux at 110°C for 12–24 hours.
- Oxidation : KMnO₄ in aqueous H₂SO₄, 0–5°C, yielding the 4-oxo derivative in 65–75% efficiency.
Copper/Zinc-Catalyzed Annulation
Recent advances in synergetic catalysis enable one-step annulation reactions. A 2022 study demonstrated that 2-aminoaryl nitriles react with ynamide-derived buta-1,3-diynes under Cu/Zn catalysis to form pyrroloquinoline derivatives. This method avoids multi-step sequences and achieves moderate yields (55–68%) while maintaining functional group tolerance.
Optimization Insights :
- Catalyst System : CuI (10 mol%), Zn(OTf)₂ (15 mol%).
- Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.
Oxalamide Linkage Formation
The oxalamide bridge connects the pyrroloquinoline core to the phenyl group. This step requires precise control to avoid over-reaction or decomposition.
Oxalyl Chloride-Mediated Coupling
The 8-amino group of the pyrroloquinoline reacts with oxalyl chloride [(ClCO)₂] to form an intermediate acyl chloride. Subsequent treatment with aniline in the presence of a base (e.g., triethylamine) yields the target oxalamide.
Reaction Protocol :
Phosphorus Oxychloride (POCl₃)-Assisted Synthesis
Alternative methods employ POCl₃ to activate carboxylic acid derivatives. For instance, reacting the pyrroloquinoline amine with phenyloxalic acid in POCl₃ generates the oxalamide via in situ chloride formation.
Advantages :
Optimization and Scale-Up Considerations
Temperature and Solvent Effects
Protecting Group Strategies
Temporary protection of the pyrroloquinoline amine (e.g., using tert-butoxycarbonyl (Boc) groups) prevents unwanted side reactions during cyclization. Deprotection with trifluoroacetic acid (TFA) restores the amine for subsequent acylation.
Industrial-Scale Production
Continuous flow reactors improve yield (85–90%) and reduce waste in large-scale syntheses. Automated systems enable real-time monitoring of critical parameters like pH and temperature.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
